molecular formula C9H17Cl B1345468 1-Nonene, 9-chloro- CAS No. 872-06-0

1-Nonene, 9-chloro-

Cat. No. B1345468
CAS RN: 872-06-0
M. Wt: 160.68 g/mol
InChI Key: AJGQFZNQNJVFQX-UHFFFAOYSA-N
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Description

“1-Nonene, 9-chloro-” is a chemical compound with the molecular formula C9H17Cl . It is also known by other names such as 9-chloronon-1-ene and 872-06-0 . The molecular weight of this compound is 160.68 g/mol .


Synthesis Analysis

The synthesis of 1-Nonene, 9-chloro- involves the use of palladium complexes, halides, and transfer reactions . It can be produced from chlorides, yields, and tetrahydrofuran in the presence of sodium formate . The chloride and phosphine react with 9-chloro-1-nonene to produce catalytic reduction .


Molecular Structure Analysis

The molecular structure of 1-Nonene, 9-chloro- is represented by the InChIKey AJGQFZNQNJVFQX-UHFFFAOYSA-N . It has a Canonical SMILES representation as C=CCCCCCCCCl . The compound has a complexity of 69.1 as computed by Cactvs 3.4.8.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Nonene, 9-chloro- include a molecular weight of 160.68 g/mol . It has a XLogP3 value of 4.7, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 160.1018782 g/mol . The topological polar surface area of the compound is 0 Ų .

Scientific Research Applications

Influence of Chlorine Substituents on Biological Activity

Chlorine atoms are modulators of activity in biologically active molecules. Their introduction can significantly enhance or reduce the intrinsic biological activity of compounds. Chlorinated chemicals are crucial in pharmaceuticals and crop protection, demonstrating that chlorinated compounds are not inherently toxic and can lead to safer, more selective, and environmentally friendly products (Klaus, 2000).

Gas-Phase Reactions of Organic Compounds

Chlorine atoms play a significant role in the atmospheric chemistry of organic compounds. Studies on isoprene and its major oxidation products highlight the importance of accurately representing oxidation processes involving chlorine atoms for understanding their environmental impacts (Wennberg et al., 2018).

Stabilization and Controlled Release of Gaseous Compounds

Chlorinated compounds like chlorine dioxide are used in the preservation of fresh produce. Various methods for the stabilization and controlled release of such active compounds have been developed, demonstrating the utility of chlorinated compounds in improving safety and quality in food science (Chen et al., 2020).

Environmental and Health Impacts

Research on the environmental and health impacts of chlorinated volatile organic compounds (Cl-VOCs) includes their sources, potential health impacts, and current remediation technologies. This highlights the importance of monitoring and managing Cl-VOCs to mitigate their effects on human health and the environment (Huang et al., 2014).

Chlorite Geothermometry

Chlorite minerals, used in geothermometry, reflect the physicochemical conditions of their formation. Understanding the relationship between chlorite composition and formation temperature can aid in geological studies, including ore deposit genesis and metamorphism (de Caritat et al., 1993).

Safety And Hazards

The safety data sheets for 1-Nonene, 9-chloro- indicate that it is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

9-chloronon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGQFZNQNJVFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061235
Record name 1-Nonene, 9-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonene, 9-chloro-

CAS RN

872-06-0
Record name 9-Chloro-1-nonene
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Record name 1-Nonene, 9-chloro-
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Record name 1-Nonene, 9-chloro-
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Record name 1-Nonene, 9-chloro-
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Record name 9-Chloro-1-nonene
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Synthesis routes and methods

Procedure details

The so-produced nonenyl chloride (112 g; 700 mmol) was added to an equimolar amount of the 2,4-hexadiene in a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, along with 6 g of α,α-dichlorotoluene. This solution was subsurface-sparged with nitrogen for 10 minutes. The catalyst of Example 1 (1.15 g; 1.4 mmol) was added and the reaction flask was placed in an 85° C. oil bath for 15 hours. The reaction was terminated by cooling to room temperature, followed by the addition of 300 ml of hexanes and filtering three times through 75 g of silica gel. Hexanes were removed under reduced pressure and the remaining liquid was vacuum distilled through a 2 cm×30 cm packed bed column to yield 12 g of 8-nonen-1-yl chloride (Bpt1.5 36-40° C.), 46.3 g of 8-decen-1-yl chloride (Bpt1.5 56-60° C.), 15.3 g of 8,10-dodecadien-1-yl chloride (Bpt1.5 90-91 C.), and 30.4 g of 76% purity 1,16-dichloro-8-hexadecene and high boilers that remained in the distillation pot.
Name
nonenyl chloride
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.15 g
Type
catalyst
Reaction Step Three

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